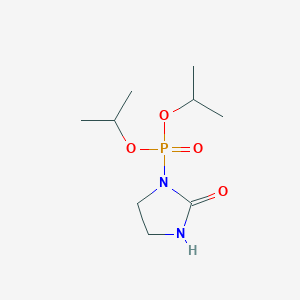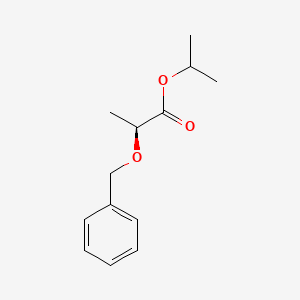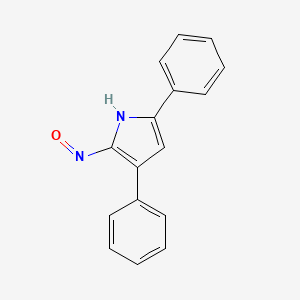
Chokolic acid B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chokolic acid B is a bile acid derivative that plays a significant role in the digestion and absorption of dietary fats and oils. It is synthesized in the liver and is a primary bile acid, which means it is directly produced from cholesterol. This compound is known for its ability to form micelles, which encapsulate nutrients and facilitate their absorption in the intestines.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Chokolic acid B involves multiple steps, starting from cholesterol. The primary pathway includes hydroxylation of cholesterol at specific positions, followed by various oxidation and reduction reactions. The key enzyme involved in the initial step is cholesterol 7α-hydroxylase, which catalyzes the addition of a hydroxyl group at the 7th position of the steroid nucleus.
Industrial Production Methods
Industrial production of this compound typically involves microbial fermentation processes using genetically engineered bacteria or yeast strains. These microorganisms are designed to express the necessary enzymes for converting cholesterol into this compound. The process is optimized for high yield and purity, ensuring the compound is suitable for pharmaceutical and research applications.
Analyse Chemischer Reaktionen
Types of Reactions
Chokolic acid B undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include various hydroxylated and dehydroxylated derivatives of this compound, which have different biological activities and applications.
Wissenschaftliche Forschungsanwendungen
Chokolic acid B has a wide range of scientific research applications, including:
Chemistry: Used as a starting material for the synthesis of complex organic molecules.
Biology: Studied for its role in cellular signaling and metabolism.
Medicine: Investigated for its potential therapeutic effects in treating metabolic disorders and liver diseases.
Industry: Utilized in the formulation of pharmaceuticals and nutraceuticals.
Wirkmechanismus
Chokolic acid B exerts its effects by interacting with specific molecular targets, including nuclear receptors like the farnesoid X receptor and G protein-coupled bile acid receptor 1. These interactions regulate the expression of genes involved in bile acid synthesis, lipid metabolism, and glucose homeostasis. The compound also modulates the composition of the gut microbiota, further influencing metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cholic acid: Another primary bile acid with similar functions but different hydroxylation patterns.
Chenodeoxycholic acid: A primary bile acid with distinct biological activities.
Deoxycholic acid: A secondary bile acid formed from the bacterial modification of primary bile acids.
Uniqueness
Chokolic acid B is unique due to its specific hydroxylation pattern and its ability to form stable micelles, which enhance the absorption of dietary fats and oils. Its interactions with nuclear receptors and gut microbiota also distinguish it from other bile acids, making it a valuable compound for research and therapeutic applications.
Eigenschaften
CAS-Nummer |
125564-57-0 |
|---|---|
Molekularformel |
C12H20O3 |
Molekulargewicht |
212.28 g/mol |
IUPAC-Name |
4-[(1R,2S,3R)-3-hydroxy-2,3-dimethylcyclopentyl]pent-4-enoic acid |
InChI |
InChI=1S/C12H20O3/c1-8(4-5-11(13)14)10-6-7-12(3,15)9(10)2/h9-10,15H,1,4-7H2,2-3H3,(H,13,14)/t9-,10-,12+/m0/s1 |
InChI-Schlüssel |
UVDOBBCUGANVBT-JBLDHEPKSA-N |
Isomerische SMILES |
C[C@H]1[C@@H](CC[C@@]1(C)O)C(=C)CCC(=O)O |
Kanonische SMILES |
CC1C(CCC1(C)O)C(=C)CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1,1'-(Propane-2,2-diyl)bis{4-[(1,2-dichloroethenyl)oxy]benzene}](/img/structure/B14278716.png)



![2-[3-(Hexylsulfanyl)propyl]phenol](/img/structure/B14278734.png)
![5,6,7,8-Tetramethylidene-2,3-dioxabicyclo[2.2.2]octane](/img/structure/B14278753.png)
![2-Phenylpyrazolo[1,5-A]quinoxalin-4-amine](/img/structure/B14278758.png)

methanone](/img/structure/B14278765.png)

